1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
Overview
Description
1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is a synthetic organic compound with a unique structure that combines an aminophenyl group with a trihydroindol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.
Reduction: This reaction can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: The aminophenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aminophenyl ring .
Scientific Research Applications
1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity. The trihydroindol core may also play a role in stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
2-(4-Aminophenyl)benzothiazole: This compound shares the aminophenyl group but has a different core structure, leading to different reactivity and applications.
4-(1H-benzo[d]imidazol-2-yl)aniline: Another compound with an aminophenyl group, but with a benzimidazole core, which affects its chemical properties and uses.
Uniqueness: 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is unique due to its combination of the aminophenyl group with the trihydroindol core.
Properties
IUPAC Name |
1-(4-aminophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-8-14-15(9-17(2,3)10-16(14)20)19(11)13-6-4-12(18)5-7-13/h4-8H,9-10,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPFFRBIZXSRLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)N)CC(CC2=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392865 | |
Record name | 1-(4-AMINOPHENYL)-2,6,6-TRIMETHYL-5,6,7-TRIHYDROINDOL-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865375-66-2 | |
Record name | 1-(4-AMINOPHENYL)-2,6,6-TRIMETHYL-5,6,7-TRIHYDROINDOL-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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